![molecular formula C11H22Cl2N2 B13504987 [(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C11H20N2.2ClH and a molecular weight of 253.21 g/mol . This compound is derived from adamantane, a highly symmetrical polycyclic cage molecule known for its stability and unique properties . This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Preparation Methods
The synthesis of [(Adamantan-1-yl)methyl]hydrazine dihydrochloride typically involves the reaction of adamantan-1-ylmethyl chloride with hydrazine hydrate in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(Adamantan-1-yl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively . The hydrazine group can form covalent bonds with various biomolecules, leading to the modulation of their activity and function .
Comparison with Similar Compounds
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride can be compared with other adamantane derivatives such as amantadine, memantine, and rimantadine . These compounds share the adamantane core structure but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C11H22Cl2N2 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
1-adamantylmethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C11H20N2.2ClH/c12-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11;;/h8-10,13H,1-7,12H2;2*1H |
InChI Key |
NTMIOCYGAXHJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


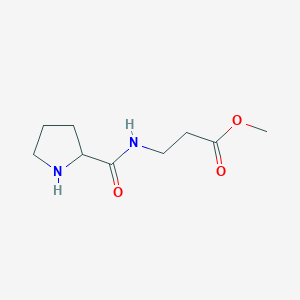
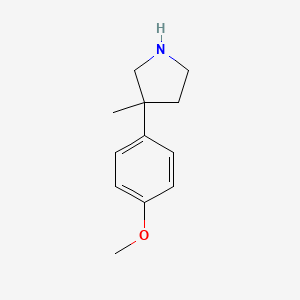
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)
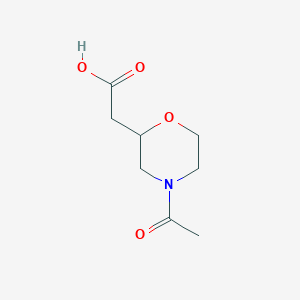

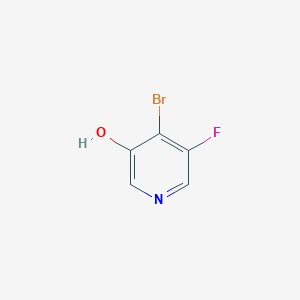
![Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate](/img/structure/B13504959.png)
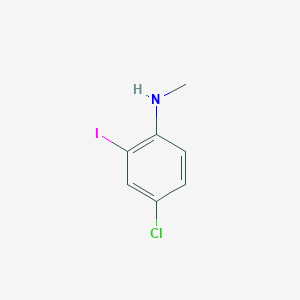
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
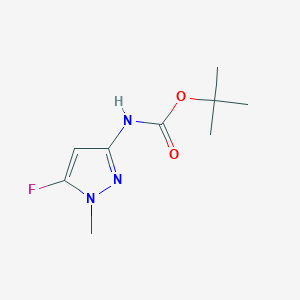
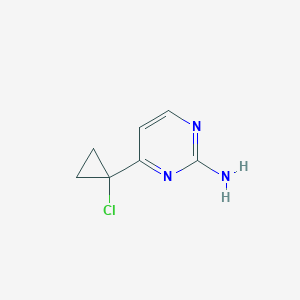
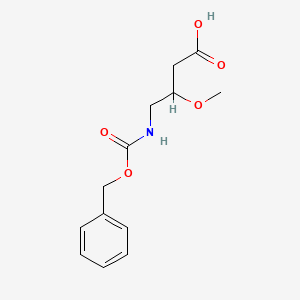
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)
